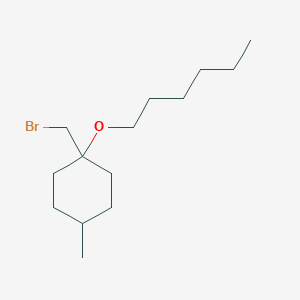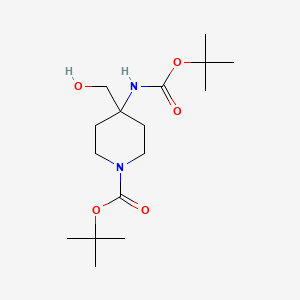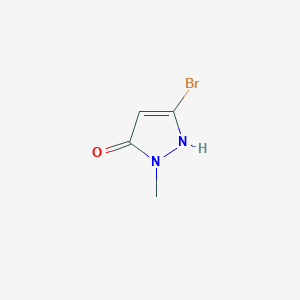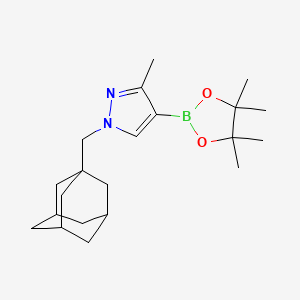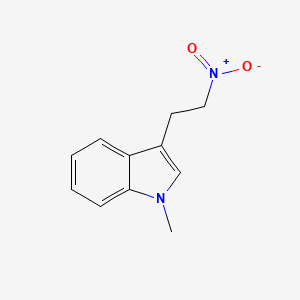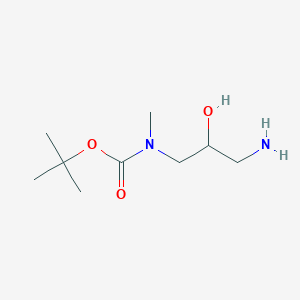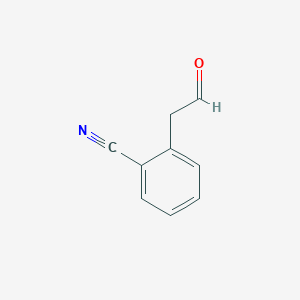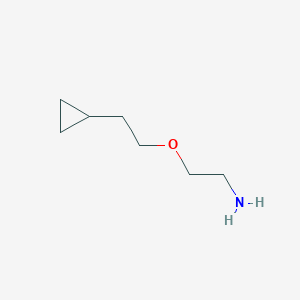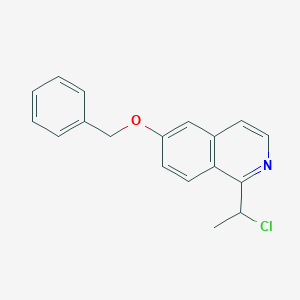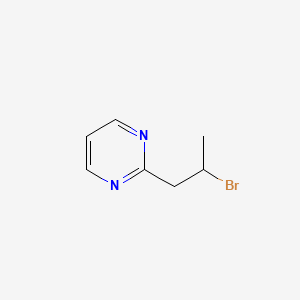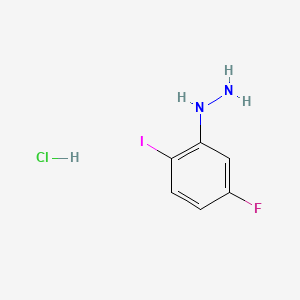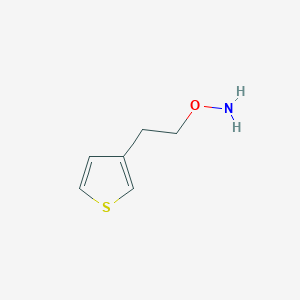
o-(2-(Thiophen-3-yl)ethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(2-(Thiophen-3-yl)ethyl)hydroxylamine: is a compound that features a thiophene ring, which is a five-membered ring containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-(Thiophen-3-yl)ethyl)hydroxylamine typically involves the reaction of thiophene derivatives with hydroxylamine. One common method includes the use of thiophene-3-carboxaldehyde, which undergoes a reductive amination with hydroxylamine under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often requires careful control of reaction parameters such as temperature, pressure, and pH to optimize the production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-(2-(Thiophen-3-yl)ethyl)hydroxylamine can undergo oxidation reactions to form corresponding oximes or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced thiophene derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-(2-(Thiophen-3-yl)ethyl)hydroxylamine is used as an intermediate in the synthesis of more complex thiophene-based molecules. It is also employed in the development of organic semiconductors and light-emitting diodes .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties .
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of corrosion inhibitors and other specialty chemicals .
Wirkmechanismus
The mechanism by which o-(2-(Thiophen-3-yl)ethyl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxylamine group can form hydrogen bonds with active site residues .
Vergleich Mit ähnlichen Verbindungen
- Thiophene-2-carboxaldehyde
- Thiophene-3-carboxylic acid
- Thiophene-2-amine
Comparison: o-(2-(Thiophen-3-yl)ethyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and potential bioactivity compared to other thiophene derivatives. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H9NOS |
|---|---|
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
O-(2-thiophen-3-ylethyl)hydroxylamine |
InChI |
InChI=1S/C6H9NOS/c7-8-3-1-6-2-4-9-5-6/h2,4-5H,1,3,7H2 |
InChI-Schlüssel |
PCTOOBAVKKAKAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1CCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


